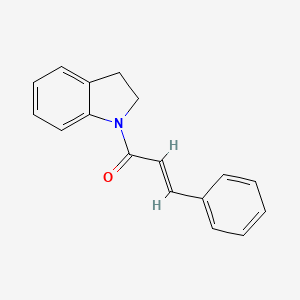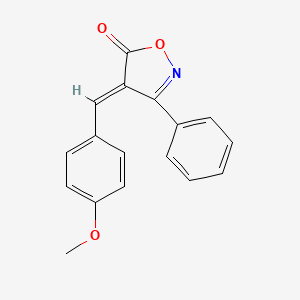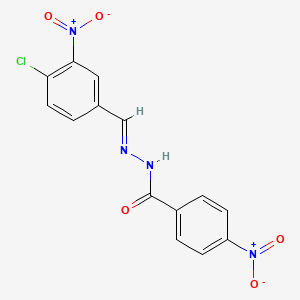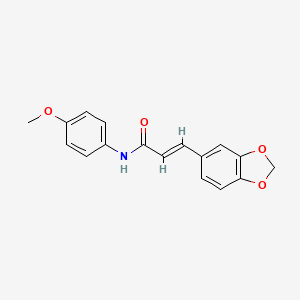
1-cinnamoylindoline
Vue d'ensemble
Description
1-cinnamoylindoline is a useful research compound. Its molecular formula is C17H15NO and its molecular weight is 249.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.115364102 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Potentials
1-Cinnamoylindoline derivatives, such as those in the cinnamic acid family, have garnered attention for their anticancer properties. Cinnamic acid derivatives have been studied for their antitumor efficacy, indicating potential applications in cancer research. This includes synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, revealing their underutilized potential since the early 20th century (De, Baltas, & Bedos-Belval, 2011).
Pharmaceutical Applications
Research into the pharmaceutical applications of this compound derivatives has led to the development of novel compounds with potential health benefits. For instance, specific binding of cinnamycin (a derivative) to phosphatidylethanolamine suggests its relevance in pharmaceutical applications, highlighting the binding constants and the influence of fatty acyl chains on binding affinity (Machaidze & Seelig, 2003). Additionally, the synthesis and characterization of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea, a cinnamoyl thiourea derivative, has contributed to the understanding of its structural properties, which may inform its use in medicinal chemistry (Hassan et al., 2011).
Antioxidant and Neuroprotective Effects
Compounds derived from this compound have been studied for their antioxidant and neuroprotective effects. For example, the synthesis of amide and ester derivatives of cinnamic acid and its analogs has led to the evaluation of their free radical scavenging and monoamine oxidase and cholinesterase inhibitory activities. This research suggests potential applications in the development of treatments for neurological disorders like Alzheimer's disease (Takao et al., 2017).
Potential in Treating Ischemic Heart Disease
Studies on cinnamic acid and cinnamic aldehyde, derivatives of this compound, have revealed their cardioprotective effects in a rat model of ischemic myocardial injury. Their antioxidant and anti-inflammatory properties, along with increased nitric oxide, suggest their potential as treatments for ischemic heart disease (Song et al., 2013).
Antibacterial Properties
Cinnamoylindoline derivatives have also been researched for their antibacterial properties. For instance, the antibacterial effects of Cinnamomum extracts, which include cinnamic acid derivatives, have been studied, particularly against common bacteria found in wound infections. This research highlights the significance of these compounds in treating infections, especially those resistant to conventional antibiotics (Buru et al., 2014).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 1-cinnamoylindoline, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical pathways . For example, cinnamic acids, which are structurally related to this compound, are involved in the cinnamate/monolignol pathway, supplying precursors for various phenylpropanoid compounds .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a wide range of molecular and cellular effects .
Propriétés
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c19-17(11-10-14-6-2-1-3-7-14)18-13-12-15-8-4-5-9-16(15)18/h1-11H,12-13H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXWNCZJMHQJNC-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351730 | |
| Record name | F1443-5437 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77248-24-9 | |
| Record name | F1443-5437 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CINNAMOYLINDOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2-methoxyphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5580940.png)
![9-ethyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5580941.png)
![1-(4-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethoxy}phenyl)ethanone](/img/structure/B5580947.png)



![(4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5580980.png)
![4-(4-morpholinylmethyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5580984.png)
![5-acetyl-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5580988.png)


![(4aR*,8aR*)-7-[(5-ethylpyridin-2-yl)methyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-sulfonamide](/img/structure/B5581015.png)
![(4aS*,7aR*)-4-(2-methoxyethyl)-N-(2-thienylmethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5581025.png)

